molecular formula C21H18Cl3N3OS B2407256 N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide CAS No. 899914-59-1

N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2407256
CAS No.: 899914-59-1
M. Wt: 466.81
InChI Key: JDAQKCXCEPAGJA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18Cl3N3OS and its molecular weight is 466.81. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl3N3OS/c22-14-4-6-15(7-5-14)25-18(28)12-29-20-19(13-3-8-16(23)17(24)11-13)26-21(27-20)9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAQKCXCEPAGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide, a compound featuring a complex spirocyclic structure, has garnered attention for its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

IUPAC Name

This compound

Molecular Formula

C22H20Cl3N3OS

Structural Characteristics

The compound's structure includes:

  • A chlorophenyl group
  • A dichlorophenyl moiety
  • A spirocyclic core that contributes to its unique biological properties.
PropertyValue
Molecular Weight445.83 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of chlorophenyl and dichlorophenyl groups using chlorinating agents.
  • Thiolating reactions to incorporate the thioacetamide functionality.

Industrial Production

Optimizations for industrial production may involve continuous flow reactors and high-throughput screening for catalysts to enhance yield and reduce costs.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The unique spirocyclic structure allows for selective binding, which modulates target activity.

Antimicrobial Properties

Research has indicated potential antimicrobial effects against various pathogens. For instance:

  • In vitro studies demonstrated activity against Salmonella typhi and Bacillus subtilis, suggesting it could serve as a basis for developing new antibacterial agents .

Anticancer Potential

Preliminary studies have explored the compound's anticancer properties, focusing on its ability to inhibit cell proliferation in certain cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cancer growth.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialModerate to strong activity against specific bacteria
AnticancerInhibition of cell proliferation in cancer cellsOngoing research

Study on Antimicrobial Activity

A study conducted on synthesized derivatives of similar compounds found that certain structural modifications enhanced antibacterial efficacy. The derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory potential compared to standard drugs .

Study on Anticancer Efficacy

Another investigation into the compound's anticancer properties revealed that it could induce apoptosis in tumor cells through activation of caspases, leading to cell death. This suggests a pathway for therapeutic development targeting cancer .

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